2-Cyclopropoxy-3-methylbenzonitrile
Description
2-Cyclopropoxy-3-methylbenzonitrile is a benzonitrile derivative featuring a cyclopropoxy substituent at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the unique steric and electronic properties imparted by the cyclopropoxy group, which can influence reactivity, metabolic stability, and binding affinity in biological systems. The nitrile group enhances polarity and may participate in hydrogen bonding or serve as a precursor for further functionalization.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-3-2-4-9(7-12)11(8)13-10-5-6-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
DQBOYULDZOBBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to achieve greener and more sustainable synthesis routes .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Cyclopropoxy-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Notes:
- Cyclopropoxy vs. Cyclopropylmethoxy : The target compound’s cyclopropoxy group (-O-cyclopropyl) differs from analogs with cyclopropylmethoxy (-OCH₂cyclopropyl), which introduces additional methylene spacers. This reduces steric hindrance but increases conformational flexibility.
- Substituent Effects : The 3-methyl group in the target compound enhances lipophilicity compared to the 5-fluoro substituent in analogs, which improves metabolic stability but may reduce aqueous solubility.
Physicochemical Properties
- Polarity: The nitrile group in this compound increases polarity relative to non-cyano analogs (e.g., 2-(cyclopropylmethoxy)-5-fluoroaniline). However, the cyclopropoxy group’s electron-donating nature may slightly offset this effect.
- Stability : Cyclopropane rings are strain-resistant but prone to ring-opening under acidic or oxidative conditions. In contrast, boronic ester-containing analogs (e.g., 2377609-55-5) are sensitive to hydrolysis but enable cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
